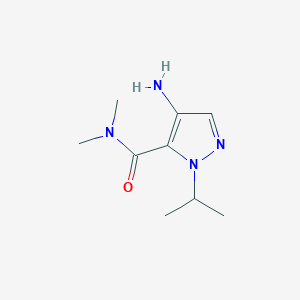
4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Dimethylation: The dimethylation of the nitrogen atom is usually carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols, solvent systems like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its observed effects in medicinal and biological applications.
相似化合物的比较
Similar Compounds
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the dimethyl group, which may affect its biological activity and chemical properties.
N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide:
4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Lacks the propan-2-yl group, which may alter its steric and electronic properties.
Uniqueness
4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of all three functional groups (amino, dimethyl, and carboxamide) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
4-amino-N,N-dimethyl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)13-8(7(10)5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3 |
InChI 键 |
MUZYWORBPBYDPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B11730249.png)
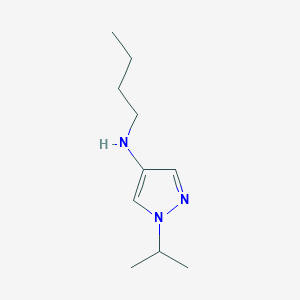
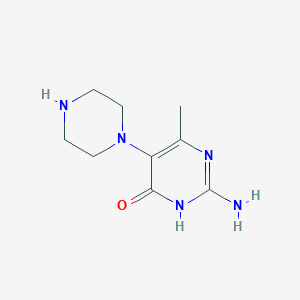
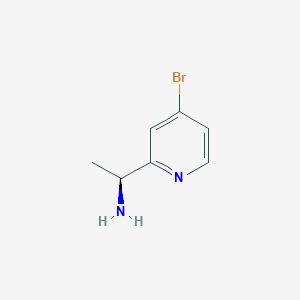
![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730266.png)

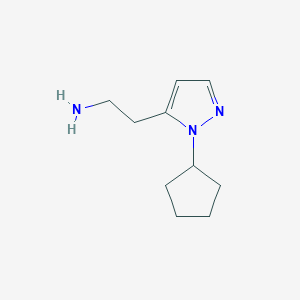
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
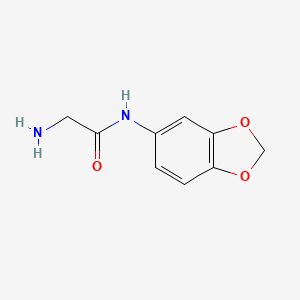
![2-[4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730305.png)
![1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730310.png)

